(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of ethyl, ethynyl, and hydroxy groups through various organic reactions such as alkylation, acetylation, and hydroxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of ethynyl groups to ethyl groups.
Substitution: Substitution of functional groups with other groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ethynyl group can produce ethyl derivatives.
Scientific Research Applications
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of cyclopenta[a]phenanthrene, such as:
- (13S,17R)-13-methyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one
- (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-ol
Uniqueness
The uniqueness of (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16?,17?,18?,19?,20-,21-/m0/s1 |
InChI Key |
SIGSPDASOTUPFS-AYSFWYFTSA-N |
Isomeric SMILES |
CC[C@]12CCC3C(C1C=C[C@]2(C#C)O)CCC4=CC(=O)CCC34 |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
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